ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate
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Overview
Description
Starting Materials: The thieno[3,4-c]pyrazole intermediate and ethyl bromoacetate.
Reaction Conditions: The intermediate is reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that the compound undergoes a series of reactions involving initial thiohydrazonate formation, intermolecular cyclization, and elimination of a water molecule or through 1,3-dipolar cycloaddition of nitrile imine to the c=s double bond to afford thiadiazole via elimination of nh3 .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19221) and physical state (solid) suggest that it may have certain pharmacokinetic properties .
Result of Action
A compound with a similar structure displayed superior antipromastigote activity, being more active than the standard drugs miltefosine and amphotericin b deoxycholate . This suggests that this compound may also have significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Thieno[3,4-c]pyrazole Core
Starting Materials: 2-aminothiophene and p-tolyl hydrazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions to form the thieno[3,4-c]pyrazole intermediate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of corresponding sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction can yield alcohols or amines depending on the functional groups present.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate has a wide range of applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
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Biology
- Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Used in the design of bioactive molecules for drug discovery.
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Medicine
- Explored for its potential therapeutic applications due to its unique structural features.
- Studied for its interactions with biological targets such as enzymes and receptors.
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Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate can be compared with other similar compounds, such as:
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Thieno[3,4-c]pyrazole Derivatives
- These compounds share the thieno[3,4-c]pyrazole core but differ in the substituents attached to the core structure.
- Examples include 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)propanoate and 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)butanoate.
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Pyrazole Derivatives
- Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole.
- These compounds have a pyrazole ring but lack the thieno[3,4-c] moiety, resulting in different chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-3-22-16(21)15(20)17-14-12-8-23-9-13(12)18-19(14)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVULYPADXYHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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